molecular formula C12H18O4 B1590033 3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione CAS No. 66478-66-8

3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione

Cat. No. B1590033
CAS RN: 66478-66-8
M. Wt: 226.27 g/mol
InChI Key: GFBOYCVDBGFJFT-UHFFFAOYSA-N
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Description

The compound “3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione” is a cyclobutene dione derivative with tert-butoxy groups at the 3 and 4 positions . The tert-butoxy group is a common protecting group in organic chemistry, often used because of its stability and ease of removal .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as β-lactams, have been synthesized using various methods . For instance, chiral imines derived from erythro 2-methoxy-1,2-diphenylethylamine and aromatic aldehydes have been used to prepare β-lactams in good yield with high diastereoselectivity .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a four-membered cyclobutene ring with two carbonyl groups (C=O) at the 1 and 2 positions and two tert-butoxy groups (C(CH3)3) at the 3 and 4 positions .

Scientific Research Applications

1. Photoinduced Glycosylation

  • Application Summary : This compound is used in the unique process of photoinduced glycosylation, which is rapidly emerging as a promising tool in carbohydrate chemistry . This process is used in the synthesis of oligosaccharides and glycoconjugates .
  • Methods of Application : The methods involve the use of photoinduced glycosylation via electron transfer, hydrogen atom transfer, and energy transfer with or without a photocatalyst for diverse arrays in the field of total synthesis of carbohydrate-based vaccines .
  • Results or Outcomes : The methods are mild and effective for the construction of glycosidic bonds via photoinduced promoted glycosylation, which is environmentally friendly . This has led to advances in the synthesis of oligosaccharides, thiosugars, glycoconjugates, and glycoproteins .

2. Synthesis of Antimicrobial Compounds

  • Application Summary : Benzyl, phenyl guanidine, and aminoguandine hydrazone derivatives are designed and their in vitro antibacterial activities against two different bacterial strains (Staphylococcus aureus and Escherichia coli) are determined .
  • Methods of Application : The methods involve the design and synthesis of benzyl, phenyl guanidine, and aminoguandine hydrazone derivatives .
  • Results or Outcomes : Several compounds showed potent inhibitory activity against the bacterial strains evaluated, with minimal inhibitory concentration (MIC) values in the low µg/mL range . For example, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed the best potency with MICs of 0.5 µg/mL (S. aureus) and 1 µg/mL (E. coli) .

3. Electrocatalysts for Oxygen Reduction Reaction

  • Application Summary : This compound is used in the synthesis of 3D Co (ii) MOFs based on 2,4,6-tris (4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives, which serve as efficient electrocatalysts for oxygen reduction reaction .
  • Methods of Application : The methods involve the use of different aromatic polycarboxylic acids as auxiliary ligands to give rise to structural diversities in Co (ii)-tpt (tpt = 2,4,6-tris (4-pyridyl)-1,3,5-triazine) frameworks .
  • Results or Outcomes : The synthesized CoMOF derived carbon materials exhibit greater limiting current density than that of a Pt/C catalyst .

4. Synthesis of Significant Nonnatural α-Amino Acids

  • Application Summary : Hydantoins and their hybrids with other molecules represent a very important group of heterocycles because they exhibit diverse biological and pharmacological activities in medicinal and agrochemical applications .
  • Methods of Application : They also serve as key precursors in the chemical or enzymatic synthesis of significant nonnatural α-amino acids and their conjugates with medical potential .
  • Results or Outcomes : The synthesized nonnatural α-amino acids and their conjugates have shown potential in medicinal applications .

5. Synthesis of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives

  • Application Summary : A series of benzyl, phenyl guanidine, and aminoguandine hydrazone derivatives was designed and in vitro antibacterial activities against two different bacterial strains (Staphylococcus aureus and Escherichia coli) were determined .
  • Methods of Application : The methods involve the design and synthesis of benzyl, phenyl guanidine, and aminoguandine hydrazone derivatives .
  • Results or Outcomes : Several compounds showed potent inhibitory activity against the bacterial strains evaluated, with minimal inhibitory concentration (MIC) values in the low µg/mL range . For example, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed the best potency with MICs of 0.5 µg/mL (S. aureus) and 1 µg/mL (E. coli) .

6. Synthesis of Significant Nonnatural α-Amino Acids

  • Application Summary : Hydantoins and their hybrids with other molecules represent a very important group of heterocycles because they exhibit diverse biological and pharmacological activities in medicinal and agrochemical applications .
  • Methods of Application : They also serve as key precursors in the chemical or enzymatic synthesis of significant nonnatural α-amino acids and their conjugates with medical potential .
  • Results or Outcomes : The synthesized nonnatural α-amino acids and their conjugates have shown potential in medicinal applications .

Future Directions

The future directions for this compound could not be determined from the available information .

properties

IUPAC Name

3,4-bis[(2-methylpropan-2-yl)oxy]cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-11(2,3)15-9-7(13)8(14)10(9)16-12(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBOYCVDBGFJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C(=O)C1=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70521898
Record name 3,4-Di-tert-butoxycyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70521898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione

CAS RN

66478-66-8
Record name 3,4-Di-tert-butoxycyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70521898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Radigois - 2016 - eprints.soton.ac.uk
Since its development in the 1980s, the Moore rearrangement has become a powerful and versatile tool in synthetic chemistry.1 Mainly exploited in the synthesis of quinones, it can be …
Number of citations: 1 eprints.soton.ac.uk

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